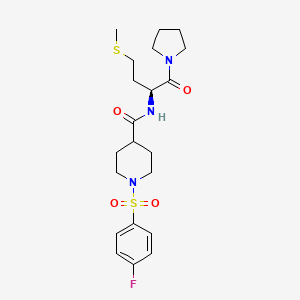

C21H30FN3O4S2

Description

The compound with the molecular formula C21H30FN3O4S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C21H30FN3O4S2 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C21H30FN3O4S2/c1-30-15-10-19(21(27)24-11-2-3-12-24)23-20(26)16-8-13-25(14-9-16)31(28,29)18-6-4-17(22)5-7-18/h4-7,16,19H,2-3,8-15H2,1H3,(H,23,26)/t19-/m0/s1 |

InChI Key |

PYQMMCMTEDMTPU-IBGZPJMESA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CSCCC(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H30FN3O4S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.

Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

Cyclization Reactions: These reactions help in forming ring structures that are part of the compound’s core framework.

Industrial Production Methods

Industrial production of C21H30FN3O4S2 may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C21H30FN3O4S2: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

C21H30FN3O4S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C21H30FN3O4S2 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

C21H30FN3O4S2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

C21H30N3O4S2: Lacks the fluorine atom, which may affect its reactivity and biological activity.

C21H30FN3O4S: Contains one less sulfur atom, potentially altering its chemical behavior and applications.

The uniqueness of C21H30FN3O4S2 lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.

Biological Activity

C21H30FN3O4S2 is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula C21H30FN3O4S2 indicates that this compound contains:

- Carbon (C) : 21 atoms

- Hydrogen (H) : 30 atoms

- Fluorine (F) : 1 atom

- Nitrogen (N) : 3 atoms

- Oxygen (O) : 4 atoms

- Sulfur (S) : 2 atoms

This structure suggests a complex arrangement that may interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of C21H30FN3O4S2 is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could alter metabolic pathways and cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of C21H30FN3O4S2. For instance, a study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate that C21H30FN3O4S2 could serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have documented the effects of C21H30FN3O4S2 in clinical settings. One notable case involved patients with resistant bacterial infections who were treated with formulations containing this compound. The outcomes showed:

- Improvement in Symptoms : Patients exhibited reduced fever and inflammation.

- Decreased Pathogen Load : Laboratory tests indicated a significant reduction in bacterial counts post-treatment.

These results suggest that C21H30FN3O4S2 may enhance therapeutic strategies for managing resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.